[(Trichloromethyl)disulfanyl]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Trichloromethyl)disulfanyl]ethane is an organosulfur compound characterized by the presence of a trichloromethyl group attached to a disulfanyl ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(Trichloromethyl)disulfanyl]ethane typically involves the reaction of trichloromethyl thiol with ethane disulfide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: [(Trichloromethyl)disulfanyl]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfanyl group to thiols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(Trichloromethyl)disulfanyl]ethane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Trichloromethyl)disulfanyl]ethane involves its interaction with molecular targets through its reactive functional groups. The trichloromethyl group can participate in electrophilic reactions, while the disulfanyl group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1,1,1-Trichloroethane: A chloroalkane with similar trichloromethyl functionality but lacking the disulfanyl group.
Trichloromethyl thiol: Contains the trichloromethyl group but differs in its overall structure and reactivity.
Uniqueness: [(Trichloromethyl)disulfanyl]ethane is unique due to the combination of the trichloromethyl and disulfanyl groups, which impart distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications.
Properties
CAS No. |
13029-14-6 |
---|---|
Molecular Formula |
C3H5Cl3S2 |
Molecular Weight |
211.6 g/mol |
IUPAC Name |
(trichloromethyldisulfanyl)ethane |
InChI |
InChI=1S/C3H5Cl3S2/c1-2-7-8-3(4,5)6/h2H2,1H3 |
InChI Key |
YMGGWIYFDBTREZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSSC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.